REACTION_CXSMILES
|
[CH2:1]([O:5][CH:6]=[CH2:7])[CH2:2][CH2:3][CH3:4].[C:8]([OH:13])(=[O:12])[C:9]([CH3:11])=[CH2:10]>>[C:8]([O:13][CH:6]([O:5][CH2:1][CH2:2][CH2:3][CH3:4])[CH3:7])(=[O:12])[C:9]([CH3:11])=[CH2:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)OC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction procedure of Example 1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OC(C)OCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |